N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Beschreibung
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic enone-derived compound featuring a 4-chlorophenyl group, a furan-2-carboxamide moiety, and an α,β-unsaturated ketone backbone. The (E)-configuration of the propen-2-yl group and the electron-withdrawing 4-chlorophenyl substituent likely influence its reactivity and intermolecular interactions .
Eigenschaften
CAS-Nummer |
6088-88-6 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
InChI-Schlüssel |
REELYLPJMWRIQG-DHZHZOJOSA-N |
SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Isomerische SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
The primary target of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is the Nav1.8 sodium ion channel . Nav1.8 channels are a subgroup of voltage-gated sodium channels that are exclusively expressed on small diameter primary afferent neurons. They play a crucial role in the neurotransmission of nociceptive pain.
Mode of Action
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide acts as a selective blocker of the Nav1.8 sodium channel . It reduces the firing rate of joint afferents during noxious rotation of the joint but has no effect during non-noxious rotation. This selective blocking action reduces the transmission of pain signals from the joint.
Biochemical Pathways
The compound’s action on Nav1.8 sodium channels affects the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons. Nav1.8 sodium channels on the central terminals seem to be key to the modulation of spontaneous firing in certain conditions.
Pharmacokinetics
It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biologische Aktivität
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a furan carboxamide derivative that has garnered attention due to its potential biological activities, particularly as a selective blocker of the Nav1.8 sodium ion channel. This article delves into the compound's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN2O3 |
| Molecular Weight | 290.7 g/mol |
| CAS Number | 6088-88-6 |
| IUPAC Name | N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
| Solubility | Soluble in DMSO (100 mM), Ethanol (25 mM) |
The primary mechanism of action for N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its role as a selective blocker of the Nav1.8 sodium channel. This channel is critical in transmitting low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons, which are involved in pain perception. By blocking this channel, the compound significantly reduces behavioral measures of chronic pain, making it a potential candidate for pain management therapies.
Pain Modulation
Research indicates that the inhibition of the Nav1.8 sodium channel leads to a reduction in pain signaling pathways. In animal models, administration of this compound resulted in marked decreases in pain-related behaviors, suggesting its utility in treating conditions characterized by chronic pain.
Study on Chronic Pain
A study conducted on rodent models evaluated the efficacy of N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide in chronic pain scenarios. Results indicated that the compound effectively reduced nociceptive responses compared to control groups, highlighting its potential as a therapeutic agent for chronic pain management.
Antitumor Potential
In related research involving compounds with similar structures, it was found that certain derivatives exhibited significant cytotoxicity against glioblastoma cell lines while sparing non-cancerous cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Vergleich Mit ähnlichen Verbindungen
Positional Isomerism in Chlorophenyl-Methoxyphenyl Derivatives
and highlight structural isomers of related compounds, such as 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone. Key differences include:
- Substituent Position: The interchange of 4-chlorophenyl and 4-methoxyphenyl groups between the carbonyl and amino positions alters electronic properties. The minor isomer (1:2 ratio) in exhibits a distinct GC-MS fragment at m/z 139, attributed to ClC₆H₄CO⁺, whereas the major isomer lacks this fragment .
Comparison with Halogen-Substituted Analogues
Influence of Halogen Substituents on Bioactivity
demonstrates that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). For example:
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 | |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 | |
| N-(4-bromophenyl)maleimide | Br | 4.37 | |
| N-(4-iodophenyl)maleimide | I | 4.34 |
Comparison with Hydrazone Derivatives
Hydrazone-Functionalized Analogues
and describe hydrazone derivatives like N-((Z)-1-(4-chlorophenyl)-3-((E)-2-(4-nitrobenzylidene)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3d) :
- Structural Features : Incorporation of a nitrobenzylidene hydrazinyl group introduces strong electron-withdrawing effects, contrasting with the furan-2-carboxamide group in the target compound.
- Physicochemical Properties : Compound 3d has a melting point of 243–245°C, suggesting higher crystallinity compared to the target compound, which may exist as an oil (e.g., similar to the diastereomeric mixture in ) .
- Bioactivity : Hydrazone derivatives often exhibit enhanced antiproliferative activity due to improved hydrogen-bonding capacity, though direct comparisons require further data .
Diastereomer Separation and Yield Optimization
- Synthetic Routes: describes a procedure yielding diastereomers (dr 23:1) via column chromatography. Similarly, the target compound’s synthesis may face challenges in isolating (E)-isomers due to enone geometry .
- Chromatography Limitations: notes inseparable mixtures of isomers, emphasizing the need for advanced separation techniques or stereoselective synthesis .
Crystallographic and Structural Insights
Crystal Packing and Intermolecular Interactions
references crystallographic studies of 4-chlorophenyl-containing compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. These studies reveal:
- Hydrogen-Bonding Networks : The 4-chlorophenyl group participates in halogen bonding (C–Cl···π interactions), which could stabilize the target compound’s crystal lattice .
- Solubility Implications: Bulky substituents (e.g., dihydrobenzoquinoline) reduce solubility compared to the target compound’s furan-carboxamide moiety .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
